Dametralast

Übersicht

Beschreibung

Dametralast is a chemical compound known for its potential therapeutic effects, particularly in preventing bronchospasm and anaphylactic shock. It has shown protective effects in various animal models, including guinea pigs and mice . The compound’s molecular formula is C_15H_14N_2O_2, and it is classified as a small molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dametralast typically involves the reaction of specific aromatic amines with carboxylic acids under controlled conditions. The process may include steps such as nitration, reduction, and esterification to achieve the desired molecular structure. Detailed reaction conditions, including temperature, pressure, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are carried out in a continuous or batch process. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets pharmaceutical-grade standards.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to yield reduced forms with different pharmacological properties.

Substitution: this compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenation and nitration reactions typically involve reagents like chlorine, bromine, and nitric acid.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Dametralast has a wide range of scientific research applications:

Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Investigated for its effects on cellular signaling pathways and its potential as a therapeutic agent.

Medicine: Explored for its potential in treating respiratory conditions and allergic reactions.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.

Wirkmechanismus

The mechanism of action of Dametralast involves the inhibition of cyclic adenosine monophosphate phosphodiesterase (PDE), which leads to increased levels of cyclic adenosine monophosphate in cells . This inhibition results in the downregulation of pro-inflammatory factors and upregulation of anti-inflammatory factors, contributing to its protective effects in bronchospasm and anaphylactic shock.

Vergleich Mit ähnlichen Verbindungen

Modafinil: A wakefulness-promoting agent with a different mechanism of action, primarily affecting dopamine reuptake.

Flmodafinil: An analog of modafinil with enhanced potency and selectivity.

Adrafinil: A prodrug of modafinil, used for similar therapeutic purposes.

Uniqueness of Dametralast: this compound is unique in its specific inhibition of cyclic adenosine monophosphate phosphodiesterase, which distinguishes it from other compounds like modafinil and its analogs that primarily affect dopamine pathways. This unique mechanism makes this compound particularly effective in preventing bronchospasm and anaphylactic shock, setting it apart from other therapeutic agents.

Biologische Aktivität

Dametralast is a compound that has garnered attention for its potential biological activities, particularly in the context of respiratory health. Originally studied for its bronchodilator effects, recent research has expanded to explore its broader pharmacological properties.

Bronchodilator Effects

Case Study: Guinea Pig Model

In a significant study, the bronchodilator action of this compound was demonstrated using isolated trachea from guinea pigs. The compound effectively prevented bronchospasm in anesthetized guinea pigs, indicating its potential utility in treating conditions such as asthma or chronic obstructive pulmonary disease (COPD) .

The mechanism underlying the bronchodilator effects of this compound involves its interaction with specific receptors and pathways that regulate airway smooth muscle tone. Although detailed molecular mechanisms are still under investigation, initial findings suggest that it may influence the signaling pathways associated with bronchial dilation.

Comparative Efficacy

To better understand the efficacy of this compound compared to other bronchodilators, a table summarizing various compounds and their effects on bronchospasm is presented below.

| Compound | Mechanism of Action | Efficacy (in vitro) | Notes |

|---|---|---|---|

| This compound | Unknown receptor modulation | High | Effective in preventing bronchospasm |

| Salbutamol | Beta-2 adrenergic agonist | Very High | Commonly used in asthma treatment |

| Ipratropium | Anticholinergic | Moderate | Often used in combination therapies |

| Theophylline | Phosphodiesterase inhibitor | Moderate | Requires monitoring due to side effects |

In Vitro Studies

Recent studies have utilized in vitro models to assess the biological activity of this compound. These studies have shown that the compound exhibits significant anti-inflammatory properties, which may complement its bronchodilator effects. For instance, it has been observed to reduce the production of pro-inflammatory cytokines in cultured airway epithelial cells.

In Vivo Studies

In vivo studies further support the potential therapeutic applications of this compound. For example, animal models have demonstrated that administration of this compound leads to improved lung function metrics and reduced airway hyper-responsiveness compared to control groups. These findings are crucial for establishing the clinical relevance of this compound in respiratory diseases.

Eigenschaften

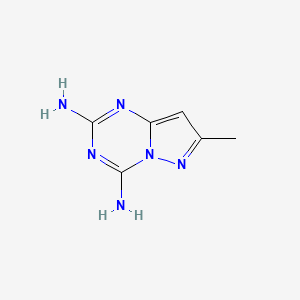

IUPAC Name |

7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1-3-2-4-9-5(7)10-6(8)12(4)11-3/h2H,1H3,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMRMPWJHYFXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=C(N=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868026 | |

| Record name | 2,4-Diamino-7-methylpyrazolo(1,5-a)-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71680-63-2 | |

| Record name | Dametralast [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071680632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diamino-7-methylpyrazolo(1,5-a)-s-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DAMETRALAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16992A3UUS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.